1-Fluoroundecane
Overview
Description
1-Fluoroundecane is an organic compound with the molecular formula C11H23F. It is a member of the fluoroalkanes, which are alkanes substituted with one or more fluorine atoms. This compound is characterized by the presence of a fluorine atom attached to the terminal carbon of an undecane chain.
Preparation Methods
1-Fluoroundecane can be synthesized through several methods, including:
Direct Fluorination: This method involves the direct introduction of fluorine into undecane using elemental fluorine or other fluorinating agents. The reaction typically requires controlled conditions to prevent over-fluorination and to ensure the selective formation of this compound.
Industrial production methods often involve the use of specialized fluorinating agents and catalysts to achieve high yields and selectivity. These methods are optimized for large-scale production and may include additional purification steps to obtain the desired product .
Chemical Reactions Analysis
1-Fluoroundecane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium iodide in acetone (Finkelstein reaction) and other nucleophilic agents.
Oxidation and Reduction: While the fluorine atom is relatively inert, the hydrocarbon chain can undergo oxidation and reduction reactions. For example, oxidation with strong oxidizing agents can convert the terminal methyl group to a carboxylic acid.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield a variety of fluorinated derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
1-Fluoroundecane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in studying the effects of fluorine substitution on chemical reactivity and stability.
Biology and Medicine: Fluorinated compounds are often used in medicinal chemistry to improve the pharmacokinetic properties of drugs. This compound can serve as a model compound for studying the biological effects of fluorine substitution.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism by which 1-fluoroundecane exerts its effects is primarily related to the presence of the fluorine atom. Fluorine is highly electronegative, which can influence the electronic properties of the molecule. This can affect the molecule’s reactivity, stability, and interactions with other compounds. In biological systems, fluorinated compounds can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Fluoroundecane can be compared with other fluoroalkanes, such as:
1-Fluorodecane (C10H21F): Similar in structure but with one less carbon atom, leading to slightly different physical and chemical properties.
1-Fluorododecane (C12H25F): With one additional carbon atom, this compound has a longer hydrocarbon chain, which can affect its reactivity and applications.
1-Fluorooctane (C8H17F): A shorter chain fluoroalkane that may exhibit different reactivity due to its smaller size
The uniqueness of this compound lies in its specific chain length and the position of the fluorine atom, which can influence its chemical behavior and suitability for various applications.
Properties
IUPAC Name |
1-fluoroundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23F/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLPWAZGPFCYGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198646 | |
Record name | Undecane, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
506-05-8 | |
Record name | 1-Fluoroundecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Undecane, 1-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Undecane, 1-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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